[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C22H28N2O10 and its molecular weight is 480.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound “[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate” and its derivatives have been extensively studied in the context of organic synthesis and derivative formation. Hasegawa, Tanahashi, and Kiso (1980) describe the synthesis of related compounds, providing insights into the chemical properties and potential applications in synthesizing complex organic molecules (Hasegawa, Tanahashi, & Kiso, 1980).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound have been explored for their potential as analgesic and antipyretic agents. Reddy, Ramana Reddy, and Dubey (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, showing the relevance of this compound in the development of new therapeutic agents (Reddy, Ramana Reddy, & Dubey, 2014).
Biological Activity and Antitumor Potential
The compound and its derivatives have also been studied for their biological activity, particularly in antitumor research. Jing (2011) synthesized related compounds and evaluated their in vitro antitumor activity, indicating the compound's potential role in cancer research (Jing, 2011).
Anti-inflammatory Applications
The potential anti-inflammatory properties of derivatives of this compound have been a subject of research as well. Ilango et al. (2009) explored the synthesis and in vivo anti-inflammatory activity of novel derivatives, highlighting the compound's significance in developing new anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
The compound interacts with COX-2, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostaglandins, which can result in reduced inflammation and pain.
Biochemical Pathways
The compound’s interaction with COX-2 affects the prostaglandin synthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are involved in the regulation of inflammatory responses.
Pharmacokinetics
In-silico studies suggest that the compound may have good bioavailability .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful as an analgesic or anti-inflammatory agent.
Properties
IUPAC Name |
[5-acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O10/c1-11(25)23-16-8-6-7-9-17(16)33-22-19(24-12(2)26)21(32-15(5)29)20(31-14(4)28)18(34-22)10-30-13(3)27/h6-9,18-22H,10H2,1-5H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWWEWDWLNUUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2NC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.